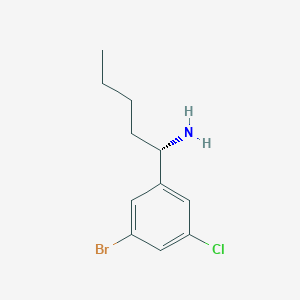![molecular formula C12H8FN3O B12834053 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the following steps:
-
Formation of the Imidazo-Pyridine Core: : The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions.
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction. This step often employs 4-fluorobenzyl chloride as the fluorophenyl source, with a base such as potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The fluorophenyl group can participate in further substitution reactions, allowing for the introduction of additional functional groups. Common reagents include halogenating agents and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
科学研究应用
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been explored for its potential in several scientific research areas:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
-
Biology: : Investigated for its interactions with biological macromolecules, including proteins and nucleic acids, which may lead to the discovery of new biochemical pathways and mechanisms.
-
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties, owing to its unique structural features.
作用机制
The mechanism by which 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Similar in structure but with a chlorine substituent instead of fluorine.
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Features a methyl group, which may alter its biological activity and chemical properties.
3-(4-Nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Contains a nitro group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role.
属性
分子式 |
C12H8FN3O |
|---|---|
分子量 |
229.21 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-5-9(6-4-8)16-11-10(15-12(16)17)2-1-7-14-11/h1-7H,(H,15,17) |
InChI 键 |
ARPGQBQRBQLYIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



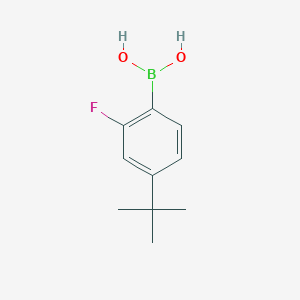

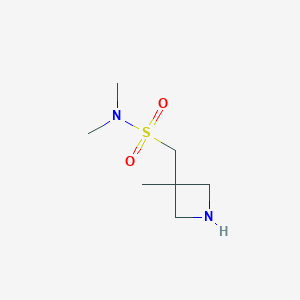
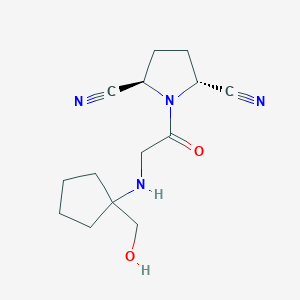
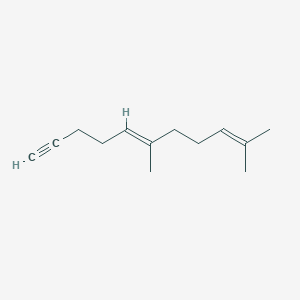
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)




![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)

